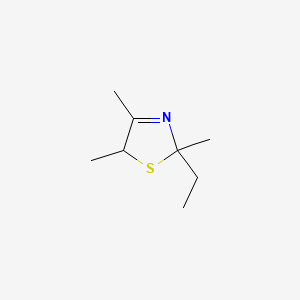
2-Ethyl-2,4,5-trimethyl-3-thiazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2,4,5-trimethyl-3-thiazoline is a heterocyclic organic compound that belongs to the thiazoline family. It is known for its distinctive odor and is often used in scientific research to study fear and aversion responses in animals . The compound is a synthetic analog of a natural predator odor found in fox feces, which makes it particularly interesting for behavioral studies .
Méthodes De Préparation
The synthesis of 2-Ethyl-2,4,5-trimethyl-3-thiazoline can be achieved through several routes. One common method involves the reaction of 2,4-dimethylthiazole-5-acetic acid with phosphorus pentoxide to induce decarboxylation . Another method involves the reaction of methyl-α-bromoethyl ketone with acetamide in the presence of phosphorus pentoxide . These methods are typically conducted under controlled laboratory conditions to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
2-Ethyl-2,4,5-trimethyl-3-thiazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine, a saturated five-membered ring.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazoline ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Ethyl-2,4,5-trimethyl-3-thiazoline has a wide range of applications in scientific research:
Behavioral Studies: It is widely used to study innate fear and aversion responses in rodents.
Chemistry: The compound serves as a model for studying the reactivity and stability of thiazoline derivatives.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2,4,5-trimethyl-3-thiazoline involves its interaction with specific odorant receptors in the olfactory system. These receptors, including Olfr20, Olfr30, Olfr57, Olfr376, and Olfr491, are localized in the dorsal portion of the olfactory epithelium . Upon binding to these receptors, the compound activates neural pathways that lead to fear and aversion responses. The trigeminal and vagal pathways play a crucial role in mediating these effects .
Comparaison Avec Des Composés Similaires
2-Ethyl-2,4,5-trimethyl-3-thiazoline can be compared with other thiazoline derivatives and similar compounds:
2-Methyl-2-thiazoline: Another potent analog that elicits similar fear responses in rodents.
2,4,5-Trimethylthiazole: A related compound with similar chemical properties but different biological activities.
Thiazole: The parent compound of thiazoline, which has a simpler structure and different reactivity.
The uniqueness of this compound lies in its strong odor and its ability to induce innate fear responses, making it a valuable tool for behavioral and neuroscience research.
Propriétés
Numéro CAS |
2289-64-7 |
|---|---|
Formule moléculaire |
C8H15NS |
Poids moléculaire |
157.28 g/mol |
Nom IUPAC |
2-ethyl-2,4,5-trimethyl-5H-1,3-thiazole |
InChI |
InChI=1S/C8H15NS/c1-5-8(4)9-6(2)7(3)10-8/h7H,5H2,1-4H3 |
Clé InChI |
CUKBJUCZKNWFOP-UHFFFAOYSA-N |
SMILES canonique |
CCC1(N=C(C(S1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





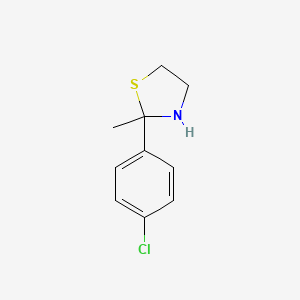

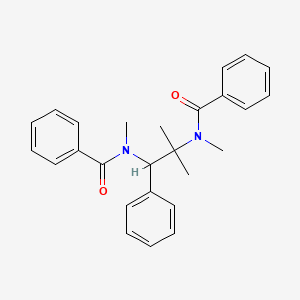
![Benzo[f]quinazoline](/img/structure/B14752245.png)

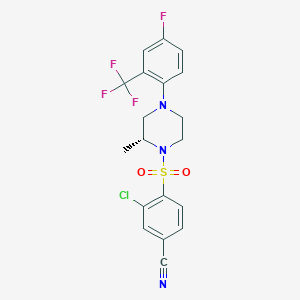

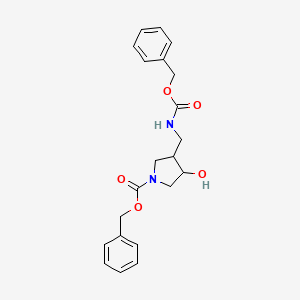
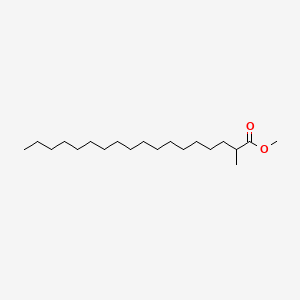
![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14752274.png)
![acetic acid;(2S)-2-[[2-[[(4R,7S,13S,16S,19S,22S,25R)-25-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B14752278.png)
